molecular formula C27H44O B196358 Lumisterol 3 CAS No. 5226-01-7

Lumisterol 3

Cat. No.: B196358
CAS No.: 5226-01-7
M. Wt: 384.6 g/mol
InChI Key: UCTLRSWJYQTBFZ-XMVWLVNMSA-N
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Description

Lumisterol 3 is a stereoisomer of 7-dehydrocholesterol, produced through the photochemical transformation of 7-dehydrocholesterol induced by high doses of ultraviolet B radiation. It is a derivative of vitamin D3 and is known for its biological activity, including anti-proliferative, anti-inflammatory, anti-cancer, and pro-differentiation properties .

Mechanism of Action

Target of Action

Lumisterol 3 (L3) primarily targets the CYP11A1 enzyme . This enzyme initiates the metabolism of L3 through sequential hydroxylation of the side chain . The metabolites of L3 interact with multiple nuclear receptors, including the Vitamin D Receptor (VDR) , Retinoic Acid Receptor-related Orphan Receptors (RORα and RORγ) , and the Aryl Hydrocarbon Receptor (AhR) .

Mode of Action

L3 interacts with its targets to produce a variety of biologically active metabolites. The CYP11A1 enzyme initiates the metabolism of L3, producing hydroxylated derivatives such as 20(OH)L3, 22(OH)L3, 20,22(OH)2L3, and 24(OH)L3 . These metabolites can interact with the VDR, RORα/γ, and AhR .

Biochemical Pathways

The primary biochemical pathway involved in the action of L3 is the lumisterogenic pathway . This pathway is initiated by the CYP11A1 enzyme, which hydroxylates L3 to produce various metabolites . These metabolites display biological activity, including anti-proliferative, anti-inflammatory, anti-cancer, and pro-differentiation properties .

Pharmacokinetics

The pharmacokinetics of L3 involve its metabolism by the CYP11A1 enzyme to produce various hydroxylated derivatives . These metabolites have been detected in human serum, epidermis, and the porcine adrenal gland , indicating that they are produced in vivo and can enter the systemic circulation .

Result of Action

The metabolites of L3 exert a variety of effects at the molecular and cellular levels. They inhibit the proliferation of human skin cells, particularly epidermal keratinocytes . They also inhibit melanoma proliferation . Additionally, these metabolites stimulate the expression of several genes associated with keratinocyte differentiation and antioxidative responses .

Action Environment

The action of L3 is influenced by environmental factors such as ultraviolet B (UVB) radiation . UVB radiation induces the photochemical transformation of 7-dehydrocholesterol, an intermediate in cholesterol biosynthesis, to produce L3 . Therefore, the action, efficacy, and stability of L3 are dependent on the presence and intensity of UVB radiation .

Biochemical Analysis

Biochemical Properties

L3 is enzymatically hydroxylated by CYP11A1, producing 20(OH)L3, 22(OH)L3, 20,22(OH)2L3, and 24(OH)L3 . These hydroxylumisterols function as reverse agonists of the retinoic acid-related orphan receptors α and γ (RORα/γ) and can interact with the non-genomic binding site of the vitamin D receptor (VDR) .

Cellular Effects

L3 and its hydroxyderivatives exert photoprotective effects in epidermal human keratinocytes and melanocytes . They induce intracellular free radical scavenging and attenuate and repair DNA damage . The protection of human keratinocytes against DNA damage includes the activation of the NRF2-regulated antioxidant response, p53-phosphorylation and its translocation to the nucleus, and DNA repair induction .

Molecular Mechanism

The molecular mechanism of L3 involves its interaction with various nuclear receptors. L3-hydroxyderivatives significantly increase the expression of VDR at the mRNA and protein levels in keratinocytes . They also alter mRNA and protein levels for RORα/γ in non-irradiated cells . In UVB-irradiated keratinocytes, L3-hydroxyderivatives inhibit nuclear translocation of NFκB p65 by enhancing levels of IκBα in the cytosol .

Temporal Effects in Laboratory Settings

The effects of L3 and its hydroxyderivatives have been observed over time in laboratory settings. They display anti-proliferative, anti-inflammatory, anti-cancer, and pro-differentiation properties . Detailed mechanisms of action, and the involvement of specific nuclear receptors, other vitamin D binding proteins or mitochondria, remain to be established .

Metabolic Pathways

L3 is involved in new pathways of vitamin D3 activation by CYP11A1 . CYP11A1 initiates the metabolism of L3 through sequential hydroxylation of the side chain to produce 20(OH)L3, 22(OH)L3, 20,22(OH)2L3, and 24(OH)L3 .

Subcellular Localization

It is known that most 7-dehydrocholesterol (7DHC), the final intermediate in cholesterol biosynthesis by the Kandutsch-Russel pathway, is entrapped in the membrane Since L3 is a derivative of 7DHC, it is plausible that L3 might also be localized in the membrane

Preparation Methods

Synthetic Routes and Reaction Conditions: Lumisterol 3 is synthesized from 7-dehydrocholesterol through exposure to ultraviolet B radiation. The process involves the absorption of ultraviolet B radiation by 7-dehydrocholesterol, leading to the formation of pre-vitamin D3, which then undergoes thermal isomerization to form vitamin D3. Prolonged exposure to ultraviolet B radiation results in the formation of this compound .

Industrial Production Methods: Industrial production of this compound involves the controlled exposure of 7-dehydrocholesterol to ultraviolet B radiation. The process is carefully monitored to ensure the optimal conversion of 7-dehydrocholesterol to this compound, minimizing the formation of other by-products such as tachysterol 3 .

Chemical Reactions Analysis

Types of Reactions: Lumisterol 3 undergoes various chemical reactions, including hydroxylation, oxidation, and isomerization. These reactions are catalyzed by enzymes such as cytochrome P450 family members, including CYP11A1 and CYP27A1 .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

(3S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25,28H,6-8,11-17H2,1-5H3/t19-,21+,23-,24+,25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTLRSWJYQTBFZ-XMVWLVNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lumisterol 3
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006505
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5226-01-7
Record name Lumisterol3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5226-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9beta,10alpha-Cholesta-5,7-dien-3beta-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005226017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9β,10α-cholesta-5,7-dien-3β-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.660
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Lumisterol 3
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006505
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Lumisterol 3 affect calcium uptake in cells?

A: this compound, a structural isomer of 1α,25-Dihydroxyvitamin D3 (1,25D3), exhibits similar effects on calcium uptake. Research suggests that it acts through a putative membrane receptor, triggering a cascade of intracellular events. These include the activation of voltage-dependent calcium channels (VDCC) and the involvement of protein kinase A (PKA), protein kinase C (PKC), and extracellular signal-regulated kinase (ERK) pathways []. This activation ultimately leads to increased calcium uptake in specific cell types, like rat Sertoli cells [].

Q2: Is the effect of this compound on calcium uptake solely dependent on genomic mechanisms?

A: Research suggests that this compound, unlike 1,25D3 which acts through both genomic and non-genomic pathways, primarily exerts its effects through non-genomic mechanisms. Evidence for this comes from studies showing rapid responses in calcium uptake upon this compound treatment [, ]. This rapid action points towards a mechanism that doesn't rely solely on changes in gene expression, which typically take longer to manifest.

Q3: What structural features of this compound are important for its biological activity?

A: this compound and 1α,25-Dihydroxyvitamin D3 (1,25D3) share a similar structure but differ in the spatial arrangement of their A-ring side chain. this compound exists in a fixed 6-s-cis conformation, while 1,25D3 exhibits flexibility, switching between 6-s-cis and 6-s-trans conformations []. This structural difference is crucial for their interaction with different receptors and subsequent biological activities. For instance, the fixed 6-s-cis conformation of this compound makes it a potent agonist for rapid responses mediated by putative membrane receptors, while the 6-s-trans conformation is preferred for genomic responses elicited by the nuclear Vitamin D Receptor (VDRnuc) [].

Q4: Are there any known antagonists for this compound's effects?

A: While specific antagonists for this compound haven't been explicitly mentioned in the provided research, studies indicate that 1β,25(OH)2D3 acts as a selective antagonist for rapid responses mediated by the putative membrane vitamin D receptor (VDRmem) []. Since this compound primarily acts through this receptor, 1β,25(OH)2D3 could potentially antagonize its effects as well.

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